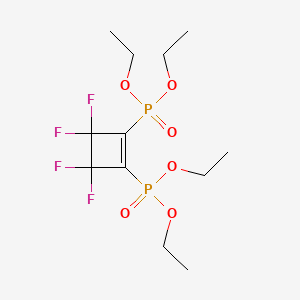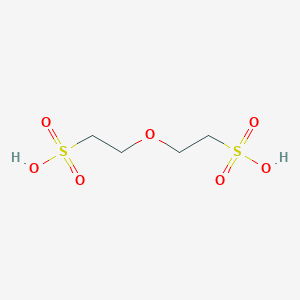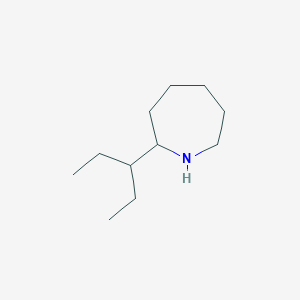
2-(Pentan-3-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentan-3-yl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentan-3-yl substituent attached to the azepane ring. Azepanes are known for their diverse applications in synthetic chemistry, biology, and medicine due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-alkylated amines with suitable electrophiles can lead to the formation of azepane rings. The reaction conditions typically involve the use of catalysts such as palladium or Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pentan-3-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The azepane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the azepane ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(Pentan-3-yl)azepane has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-(Pentan-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Pentan-3-yl)azepane include other azepane derivatives such as:
- N-aryl azepanes
- N-alkyl azepanes
- Azepine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the pentan-3-yl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other azepane derivatives .
Propriétés
Numéro CAS |
383130-63-0 |
|---|---|
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
2-pentan-3-ylazepane |
InChI |
InChI=1S/C11H23N/c1-3-10(4-2)11-8-6-5-7-9-12-11/h10-12H,3-9H2,1-2H3 |
Clé InChI |
MKNCRONSZUFJNA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1CCCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







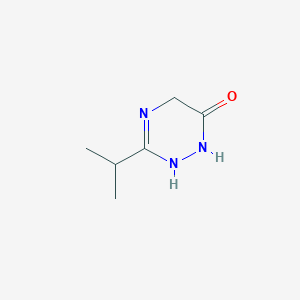
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
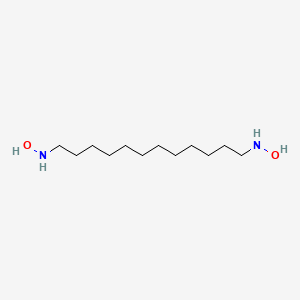
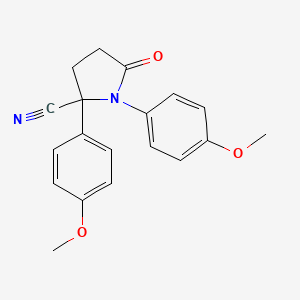
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
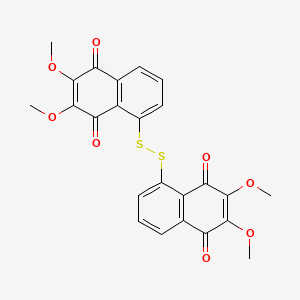
![1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151073.png)
